Methyl 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-methylbenzoate
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Overview
Description
Methyl 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-methylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a cyanocyclohexyl carbamoyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-methylbenzoate typically involves multi-step organic reactions. One common method includes the reaction of 3-amino-2-methylbenzoic acid with 1-cyanocyclohexyl isocyanate under controlled conditions to form the intermediate product. This intermediate is then esterified using methanol in the presence of a catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of Methyl 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-methylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-hydroxybenzoate
- Methyl 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-4-methylbenzoate
Uniqueness
Methyl 3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-2-methylbenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoate ester with a cyanocyclohexyl carbamoyl group makes it particularly versatile in various chemical reactions and applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 3-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]amino]-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13-14(17(23)24-2)7-6-8-15(13)20-11-16(22)21-18(12-19)9-4-3-5-10-18/h6-8,20H,3-5,9-11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDBKSHFLBCLHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NCC(=O)NC2(CCCCC2)C#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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